N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide
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Overview
Description
N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide: is an organic compound belonging to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted at the 1-position with a carboxamide group and at the 4-position with a 4-methylbenzoyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with diethylamine and a suitable carboxylating agent.
Addition of the 4-Methylbenzoyl Group: The final step involves the acylation of the piperidine derivative with 4-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide or benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines, alcohols, or hydrocarbons.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the arachidonic acid pathway, leading to various biological effects.
Comparison with Similar Compounds
N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide can be compared with other piperidine derivatives:
N-(4-Methylbenzoyl)-4-benzylpiperidine: Similar structure but with a benzyl group instead of diethyl groups.
N,N-Diethyl-1-methyl-4-piperidinecarboxamide: Similar structure but with a methyl group instead of a 4-methylbenzoyl group.
Uniqueness
The unique combination of the diethyl, 4-methylbenzoyl, and piperidine moieties in this compound imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-19(5-2)18(22)20-12-10-16(11-13-20)17(21)15-8-6-14(3)7-9-15/h6-9,16H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPFVVSFEHKECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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